molecular formula C15H31O3P B8667592 Diethyl-10-undecenylphosphonate CAS No. 156125-40-5

Diethyl-10-undecenylphosphonate

Cat. No.: B8667592
CAS No.: 156125-40-5
M. Wt: 290.38 g/mol
InChI Key: LHHVEENJBDKEOB-UHFFFAOYSA-N
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Description

Diethyl-10-undecenylphosphonate is a useful research compound. Its molecular formula is C15H31O3P and its molecular weight is 290.38 g/mol. The purity is usually 95%.
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Properties

CAS No.

156125-40-5

Molecular Formula

C15H31O3P

Molecular Weight

290.38 g/mol

IUPAC Name

11-diethoxyphosphorylundec-1-ene

InChI

InChI=1S/C15H31O3P/c1-4-7-8-9-10-11-12-13-14-15-19(16,17-5-2)18-6-3/h4H,1,5-15H2,2-3H3

InChI Key

LHHVEENJBDKEOB-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(CCCCCCCCCC=C)OCC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A first generation FP probe, FP-biotin, possessed a linear decamethylene chain connecting its FP reactive group to 5-(biotinamido)-pentylamine through an amide bond (15). A variant of FP-biotin in which the agent's decamethylene chain was replaced by a more hydrophilic tetraethylene glycol linker was synthesized. Briefly, tetraethyleneglycol (1) was monosilyated to provide compound 2, which following conversion to alkyl iodide 3, was reacted with triethylphosphite to give phosphonate 4. Desilyation of 4 with HF-pyridine, followed by treatment with N,N-disuccinimidyl carbonate, provided NHS-carbonate 6. Compound 6 was converted to monoethoxy phosphonate acid 7 by treatment with oxalyl chloride followed by hydrolytic workup. Compound 7 was treated with DAST to give fluorophosphonate 8, which was then coupled to 5-(biotinamido)pentylamine (Pierce) to provide FP-peg-biotin (9).
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Synthesis routes and methods II

Procedure details

Triethylphosphite (12.2 mL, 71 mmol, 10 equiv) was added to 3 (2.0 g, 7.1 mmol, 1.0 equiv) and the mixture was stirred at reflux for 15 h. The excess triethylphosphite was removed by distillation and the remaining residue submitted to flash chromatography (SiO2, 5×15 cm, 25-50% ethyl acetate-hexanes gradient elution) to afford 4 (1.30 g, 2.1 g theoretical, 62%) as a colorless oil: 1H NMR (CDCl3, 250 MHz) δ 5.95-5.75 (m, 1H, RCH═CH2), 5.03-4.90 (m, 2H, RCH═CH2), 4.05 (m, 4H, CH3CH2OP), 2.02 (m, 2H, CH2CH═CH2), 1.80-1.20 (m, 20H); MALDI-FTMS (DHB) m/z 291.2088 (C15H31O3P+H+ requires 291.2089).
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Synthesis routes and methods III

Procedure details

10-undecen-1-ol (1)(numbering from Scheme 1) was converted to iodinated compound 3 through a tosylate intermediate (2). Reaction of 3 with excess triethylphosphite under reflux conditions afforded the diethoxy phosphonate 4, which was converted to the ethoxyhydroxy phosphonate 5 by treatment with trimethylsilylbromide (TMSBr). The double bond of 6 was oxidatively cleaved with ruthenium trichloride and sodium periodate (Carlsen, et al. (1981) J. Org. Chem. 46, 3k936-3938) to yield the terminal carboxylic acid product 6. Treatment of 6 with excess diethylaminosulfur trifluoride (DAST) and N-hydoxysuccinimide (NHS) afforded an N-succinyl fluorophosphonate intermediate which was reacted with 5-(biotinamido) pentylamine (NH2-biotin) to generate FP-biotin (7). This synthetic route also allowed for the facile coupling of 6 to other reporter groups, including fluorescein cadaverine, which generated a fluorescent fluorophosphonate, FP-fluorescein [8; MALDI-FTMS (DHB) m/z 778.2671 (C38H47FN3O8PS+Na+ requires 778.2703)].
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